Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride
Description
Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride is a boronate ester-containing amine hydrochloride salt. Its structure features a phenyl ring substituted at the meta position with a tetramethyl-1,3,2-dioxaborolane group and at the benzyl position with a diethylamine moiety, forming a hydrochloride salt. This compound combines the reactivity of a boronate ester (useful in Suzuki-Miyaura cross-coupling reactions) with the solubility-enhancing properties of an amine hydrochloride. Such bifunctional molecules are valuable intermediates in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXFBLRMIWIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride (CAS 2724208-30-2) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular attributes:
- Molecular Formula : C17H29BClNO2
- Molecular Weight : 303.28 g/mol
- IUPAC Name : Diethyl(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylamine hydrochloride
The presence of the dioxaborolane moiety suggests potential interactions with biological targets through boron chemistry, which is known for its ability to form stable complexes with various biomolecules.
Mechanisms of Biological Activity
Research indicates that compounds containing boron can exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Boron-containing compounds have been shown to inhibit enzymes such as serine proteases and phosphatases.
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the dioxaborolane group, which can stabilize free radicals.
- Cellular Uptake : The amine functional group can facilitate cellular uptake and interaction with various cellular components.
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Preliminary studies indicate that boron compounds can enhance the efficacy of certain chemotherapeutics by targeting cancer cells more selectively.
- Neuroprotective Effects : There is emerging evidence that boron compounds may offer neuroprotective benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The target compound is compared to analogues with modifications in boronate position , amine substituents , and additional functional groups . These variations influence reactivity, solubility, and stability.
Table 1: Structural and Functional Comparison
Impact of Structural Differences
A. Boronate Position
- Meta-substitution (target compound): Balances electronic effects and steric accessibility for cross-coupling reactions.
- Ortho-substitution ([1150271-47-8]): May reduce coupling efficiency due to proximity to the amine group .
- Heterocyclic boronate (2189684-53-3): Alters resonance and stability, favoring applications in kinase inhibitors .
B. Amine Substituents
- The hydrochloride salt counters this by enhancing ionic character .
- tert-Butylamine ([2096337-36-7]): Introduces significant steric bulk, which may hinder binding in biological targets but improve metabolic stability .
C. Additional Functional Groups
Reactivity in Cross-Coupling Reactions
The meta-boronate group in the target compound positions it favorably for Suzuki-Miyaura coupling , a key reaction in biaryl synthesis . However, the hydrochloride salt necessitates careful pH control during reactions to prevent boronate hydrolysis.
Q & A
Q. Optimization :
- Use degassed solvents to prevent boronate oxidation.
- Monitor reaction progress with TLC or LC-MS to minimize by-products.
- Purify via column chromatography (silica gel, methanol/DCM gradient) to isolate the hydrochloride form .
How should researchers characterize purity and structural fidelity post-synthesis?
Level : Basic
Answer :
- Purity : Assess via HPLC (C18 column, acetonitrile/water + 0.1% TFA) or H NMR (integration of residual solvent peaks).
- Structural confirmation :
What advanced techniques enhance this compound’s utility in Suzuki-Miyaura couplings?
Level : Advanced
Answer :
Key parameters :
Q. Troubleshooting :
- Low coupling efficiency: Screen ligands (e.g., XPhos) or switch to microwave-assisted conditions (120°C, 20 min).
- By-product formation: Use scavenger resins (e.g., QuadraSil) post-reaction to remove residual Pd .
How can computational tools predict derivative reactivity or optimize synthesis?
Level : Advanced
Answer :
- Retrosynthesis planning : Tools like Pistachio or Reaxys propose routes using analogous boronate intermediates .
- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., para vs. ortho substitution on aryl partners).
- Machine learning : Platforms like IBM RXN for NMR shift prediction or reaction yield optimization .
Example :
A recent study used DFT to identify steric hindrance at the boronate’s phenyl ring as a determinant of coupling efficiency with electron-deficient aryl halides .
How to resolve contradictions in solvent-dependent reactivity data?
Level : Advanced
Answer :
Case study : Conflicting reports on THF vs. dioxane solvent efficacy:
- THF : Enhances solubility of amine hydrochloride but may destabilize boronate via hydrolysis.
- Dioxane/water : Stabilizes boronate but risks precipitating the amine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
